

oleylamine CAS number and molecular weight for material specification

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Compound of Interest

Compound Name: Oleylamine

Cat. No.: B085491

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An In-depth Technical Guide to **Oleylamine** for Researchers and Drug Development Professionals

Introduction

Oleylamine, a long-chain unsaturated fatty amine, is a versatile and widely utilized compound in both industrial and research settings.[1][2] Its unique amphiphilic nature, possessing both a hydrophilic amine head and a long, hydrophobic hydrocarbon tail, underpins its utility as a surfactant, solvent, and coordinating ligand.[2] This guide provides a comprehensive overview of **oleylamine**'s material specifications, its critical role in the synthesis of advanced nanomaterials, and its emerging relevance in biomedical applications, particularly in cancer research.

Material Specification: Oleylamine

Accurate material specification is critical for reproducibility in research and development. The key identifiers and physicochemical properties of **oleylamine** are summarized below.

Table 1: Chemical Identifiers for **Oleylamine**

Identifier	Value
CAS Number	112-90-3[1][3][4][5]
IUPAC Name	(9Z)-Octadec-9-en-1-amine[1][6]
Synonyms	cis-1-Amino-9-octadecene, 9-Octadecenylamine[3][4][7]
Molecular Formula	C ₁₈ H ₃₇ N[1][7][8]
Linear Formula	CH ₃ (CH ₂) ₇ CH=CH(CH ₂) ₇ CH ₂ NH ₂ [4][5]
Molecular Weight	267.49 g/mol [3][4][5]

Table 2: Physicochemical Properties of **Oleylamine**

Property	Value
Appearance	Colorless to yellowish, oily liquid.[1][6] Commercially available grades can vary in color due to impurities.[1][6]
Density	0.813 g/mL at 25 °C[1][4][9]
Melting Point	18-26 °C[4][9]
Boiling Point	348-350 °C[4][9]
Solubility	Insoluble in water.[1][6] Soluble in organic solvents like ethanol and ether.[7]
Refractive Index	n _{20/D} 1.4596[4][9]
Vapor Pressure	8 mmHg at 135 °C[4][9]

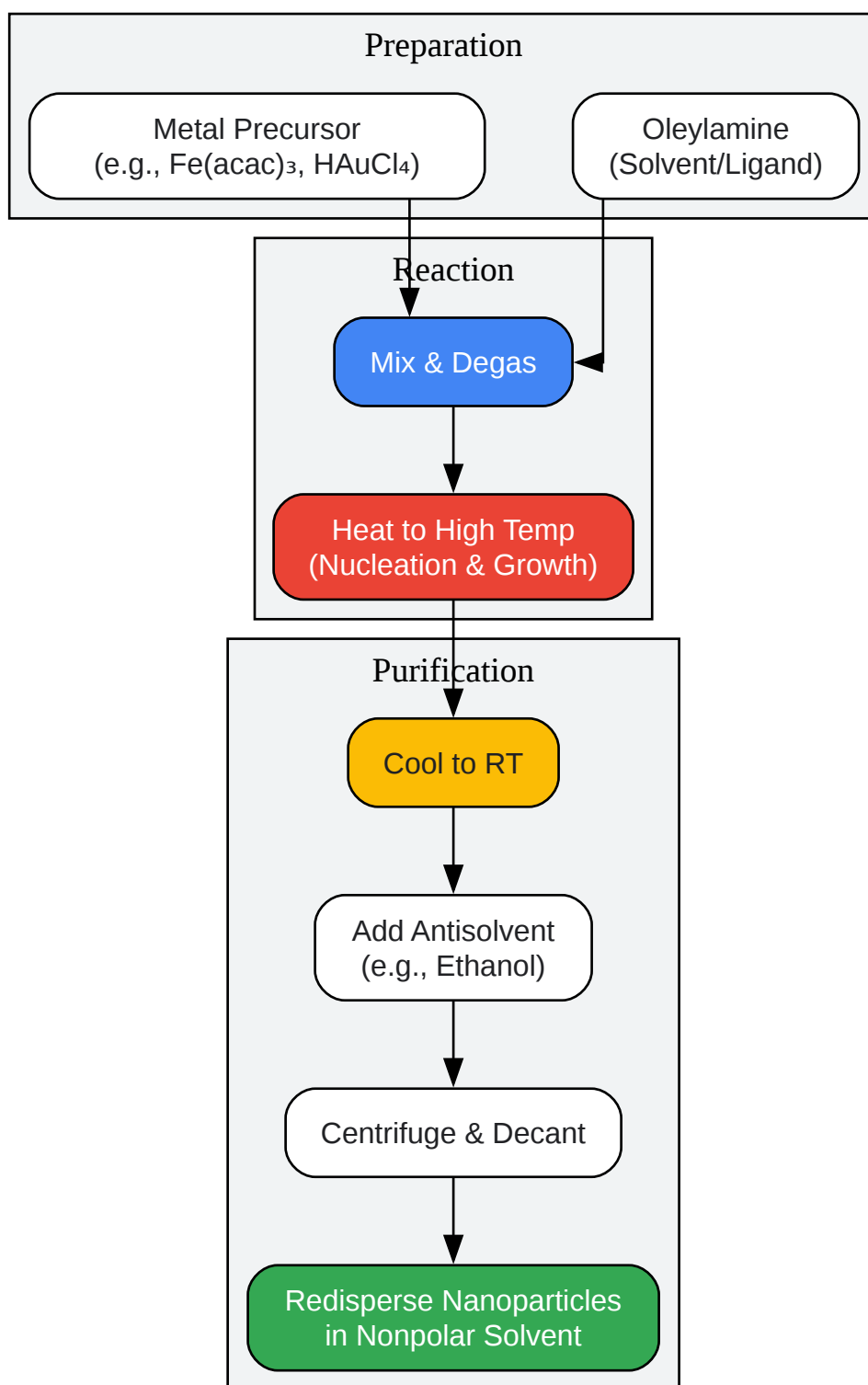
Note: Properties are for standard technical grades and may vary depending on purity. Commercially available **oleylamine** often contains impurities such as the trans-isomer (elaidylamine) and other long-chain amines.[1]

Role in Nanomaterial Synthesis

Oleyamine is a cornerstone reagent in the colloidal synthesis of a wide array of nanoparticles, including metal oxides, quantum dots, and metallic nanocrystals.^{[2][10]} Its multifunctional role is central to controlling the size, shape, and stability of the resulting nanomaterials.^{[10][11]}

- **Solvent:** With a high boiling point (approx. 350 °C), it is an ideal medium for high-temperature nanoparticle synthesis.^{[6][12]}
- **Reducing Agent:** The amine group can act as a mild reducing agent, facilitating the reduction of metal precursors to their zerovalent state.^{[6][7][13]}
- **Coordinating Ligand/Capping Agent:** The amine head-group coordinates to the surface of nascent nanoparticles, providing a sterically-hindering layer that prevents aggregation and controls crystal growth.^{[2][10][11]} This surface passivation also renders the nanoparticles dispersible in nonpolar organic solvents.

The workflow for a typical nanoparticle synthesis involving **oleylamine** is depicted below.



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Caption: General workflow for nanoparticle synthesis using **oleylamine**.

Experimental Protocols

Detailed methodologies are crucial for successful synthesis. Below are representative protocols for the preparation of iron oxide and gold nanoparticles using **oleylamine**.

Protocol 1: Synthesis of 10 nm Magnetite (Fe_3O_4) Nanoparticles

This protocol is adapted from a method where **oleylamine** serves as both a reducing agent and a stabilizer.^[7]

- **Reagent Preparation:** In a three-neck flask, dissolve iron(III) acetylacetonate ($\text{Fe}(\text{acac})_3$, 3 mmol) in a mixture of benzyl ether (15 mL) and **oleylamine** (15 mL).
- **Dehydration:** Heat the solution to 110 °C for 1 hour under a nitrogen atmosphere to remove water.
- **Nanoparticle Formation:** Rapidly heat the solution to 300 °C at a rate of 20 °C/min. Maintain this temperature for 1 hour.
- **Isolation:** After the reaction, allow the solution to cool to room temperature.
- **Purification:** Add 50 mL of ethanol to precipitate the Fe_3O_4 nanoparticles. Collect the nanoparticles by centrifugation. The resulting nanoparticles can be dispersed in nonpolar solvents like hexane or toluene.^[7]

Protocol 2: Synthesis of Gold (Au) Nanoparticles

This protocol utilizes **oleylamine** as both the reducing and capping agent in a single-phase solvent system.^[3]

- **Reagent Preparation:** In a three-neck flask, dissolve tetrachloroauric(III) acid tetrahydrate ($\text{HAuCl}_4 \cdot 4\text{H}_2\text{O}$, 50.0 mg) and **oleylamine** (2.5 mL) in toluene (2.5 mL). The solution should appear reddish-orange.
- **Reaction:** Heat the mixture to 120 °C while stirring. Maintain this temperature for 1 hour. The solution color will change, eventually becoming wine-red, indicating the formation of gold

nanoparticles.

- Cooling: After 1 hour, cool the reaction mixture to room temperature.
- Purification: Add acetone to the solution to precipitate the gold nanoparticles.
- Final Product: Isolate the nanoparticles by centrifugation, decant the supernatant, and re-disperse the product in toluene or hexane.[3]

Applications in Drug Development and Cancer Research

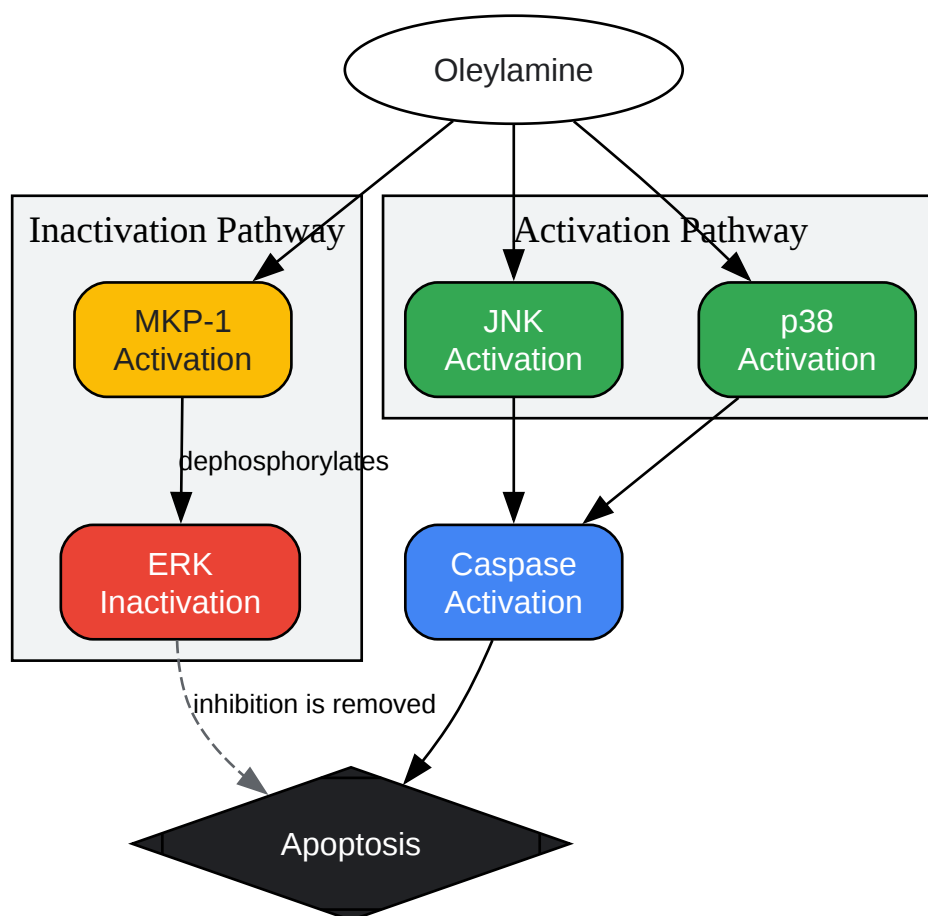
While extensively used in materials science, the unique properties of long-chain fatty amines like **oleylamine** are also being explored in biomedical contexts. **Oleylamine**-coated nanoparticles, particularly magnetic ones, are foundational materials for drug delivery systems, hyperthermia treatment, and as contrast agents in magnetic resonance imaging (MRI).[4][8]

Furthermore, direct cytotoxic effects of **oleylamine** have been observed in cancer cells. Research has shown that **oleylamine** can induce apoptosis (programmed cell death) in human pancreatic cancer cells. This effect is mediated through the mitogen-activated protein kinase (MAPK) signaling pathways.

Specifically, **oleylamine** exposure leads to:

- Strong and sustained activation of c-Jun N-terminal kinase (JNK) and p38 kinase.
- Inactivation of extracellular signal-regulated kinase (ERK), likely via the activation of MAPK phosphatase-1.

The activation of the JNK/p38 pathways and the concurrent inactivation of the pro-survival ERK pathway culminates in caspase activation and apoptotic cell death.[14]



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